molecular formula C14H8BrNO2 B14844893 6-Bromo-2-(pyridin-3-YL)-4H-chromen-4-one

6-Bromo-2-(pyridin-3-YL)-4H-chromen-4-one

Cat. No.: B14844893
M. Wt: 302.12 g/mol
InChI Key: TUBDCFSXQZSHSD-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one is a heterocyclic compound that features a chromenone core substituted with a bromine atom at the 6-position and a pyridin-3-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-bromo-4H-chromen-4-one and 3-pyridylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 6-bromo-4H-chromen-4-one and 3-pyridylboronic acid.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Cross-Coupling Reactions: The compound can participate in further cross-coupling reactions to introduce additional substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the chromenone core.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted chromenone derivative.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

6-bromo-2-pyridin-3-ylchromen-4-one

InChI

InChI=1S/C14H8BrNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-8H

InChI Key

TUBDCFSXQZSHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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